molecular formula C10H10N2S2 B1298939 3-Amino-1-thioxo-5,6,7,8-tetrahydro-1H-isothiochromene-4-carbonitrile CAS No. 5275-11-6

3-Amino-1-thioxo-5,6,7,8-tetrahydro-1H-isothiochromene-4-carbonitrile

Cat. No. B1298939
CAS RN: 5275-11-6
M. Wt: 222.3 g/mol
InChI Key: ZTVYCPUACCAUGH-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related heterocyclic compounds has been reported using various methods. For instance, the paper titled "Reactions of 1-Amino-5-Morpholino-6,7,8,9-Tetrahydrothieno[2,3-c] Isoquinoline- 2-Carbonitrile" describes the conversion of a tetrahydrothienoisoquinoline derivative to a chloro-acetylamino derivative, followed by nucleophilic substitution reactions to yield a variety of fused heterocyclic compounds . Another synthesis approach is reported in "Organocatalyzed synthesis of 2-amino-8-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitriles," where a tandem Michael addition-cyclization reaction is employed, catalyzed by a cinchona alkaloid-derived thiourea . Lastly, "Synthesis of 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile with Potassium Carbonate as A High-Efficient Heterogeneous Catalyst" presents a one-pot synthesis using Gewald's three-component reaction .

Molecular Structure Analysis

The molecular structures of the compounds discussed in the papers feature a tetrahydrocyclic core with various substituents, including amino, morpholino, and carbonitrile groups. These structural elements are crucial for the biological activity and chemical reactivity of these molecules. The presence of the carbonitrile group, in particular, is a common feature that is also expected in the compound of interest .

Chemical Reactions Analysis

The chemical reactivity of these compounds is highlighted by their ability to undergo nucleophilic substitution reactions and cyclization reactions to form diverse heterocyclic structures. The amino group present in these compounds can act as a nucleophile, participating in the formation of new bonds and the construction of complex fused ring systems . The organocatalyzed synthesis paper demonstrates the use of catalysts to drive the formation of chromene derivatives, indicating the potential for catalysis in modifying the reactivity of similar compounds.

Physical and Chemical Properties Analysis

While the physical and chemical properties of "3-Amino-1-thioxo-5,6,7,8-tetrahydro-1H-isothiochromene-4-carbonitrile" are not directly reported, the properties of related compounds can provide insights. The solubility, reaction conditions, and catalyst efficiency are important factors that influence the synthesis and applications of these molecules. For example, the use of potassium carbonate as a heterogeneous catalyst offers advantages such as simple purification and high product yield, which are desirable properties for practical synthesis . The enantioselective synthesis of chromene derivatives also suggests that chiral centers in these compounds can be controlled, which is important for their biological activity .

Scientific Research Applications

Synthesis of Novel Compounds

3-Amino-1-thioxo-5,6,7,8-tetrahydro-1H-isothiochromene-4-carbonitrile has been utilized as a starting material for synthesizing various heterocyclic compounds. For instance, it has been used in the synthesis of Morphlinotetrahydrothieno[2,3-c]Isoquinolines, which are a type of thienotetrahydroisoquinoline derivatives (El-Dean, Radwan, & Zaki, 2008). These derivatives have potential applications in medicinal chemistry and drug design.

Photovoltaic Applications

There is also research exploring the use of derivatives of this compound in photovoltaic devices. A study involving the chemical transformation of related compounds demonstrated their use in the development of photovoltaic properties, indicating the potential of this compound in renewable energy technologies (Halim et al., 2018).

Antimicrobial Activity

Another area of research involves exploring the antimicrobial properties of derivatives of 3-Amino-1-thioxo-5,6,7,8-tetrahydro-1H-isothiochromene-4-carbonitrile. Some derivatives synthesized using this compound have been reported to exhibit antimicrobial activity, suggesting its potential use in developing new antimicrobial agents (Elkholy & Morsy, 2006).

Optical and Electronic Properties

Research has also been conducted to understand the optical and electronic properties of compounds derived from this chemical. Studies involving X-ray crystallography and quantum chemical calculations help in determining the structural and electronic characteristics of these compounds, which can be crucial for their application in materials science and electronics (Sharma et al., 2015).

Synthesis of Dyes

Additionally, derivatives of this compound have been used in the synthesis of azo dyes. Azo dyes synthesized using related compounds have been reported to possess good coloration and fastness properties, indicating the potential use of this chemical in textile and dye industries (Sabnis & Rangnekar, 1989).

properties

IUPAC Name

3-amino-1-sulfanylidene-5,6,7,8-tetrahydroisothiochromene-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2S2/c11-5-8-6-3-1-2-4-7(6)10(13)14-9(8)12/h1-4,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTVYCPUACCAUGH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=C(SC2=S)N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90200734
Record name NSC269621
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90200734
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Amino-1-thioxo-5,6,7,8-tetrahydro-1H-isothiochromene-4-carbonitrile

CAS RN

5275-11-6
Record name NSC269621
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC269621
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=269621
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC269621
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90200734
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-AMINO-5,6,7,8-TETRAHYDRO-1-THIOXO-1H-2-BENZOTHIOPYRAN-4-CARBONITRILE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DW78HM3N4L
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Amino-1-thioxo-5,6,7,8-tetrahydro-1H-isothiochromene-4-carbonitrile
Reactant of Route 2
3-Amino-1-thioxo-5,6,7,8-tetrahydro-1H-isothiochromene-4-carbonitrile
Reactant of Route 3
3-Amino-1-thioxo-5,6,7,8-tetrahydro-1H-isothiochromene-4-carbonitrile
Reactant of Route 4
3-Amino-1-thioxo-5,6,7,8-tetrahydro-1H-isothiochromene-4-carbonitrile
Reactant of Route 5
3-Amino-1-thioxo-5,6,7,8-tetrahydro-1H-isothiochromene-4-carbonitrile
Reactant of Route 6
Reactant of Route 6
3-Amino-1-thioxo-5,6,7,8-tetrahydro-1H-isothiochromene-4-carbonitrile

Citations

For This Compound
2
Citations
AMK El‐Dean, SM Radwan… - Journal of the Chinese …, 2008 - Wiley Online Library
Morpholin‐4‐yl‐5,6,7,8‐tetrahydroisoquinoline‐4‐carbonitrile (2) was synthesized from 3‐amino‐1‐thioxo‐5,6,7,8‐tetrahydro‐1H‐isothiochromene‐4‐carbonitrile (1) and used as …
Number of citations: 19 onlinelibrary.wiley.com
RM Zaki, AM Kamal El-Dean, SM Radwan… - ACS …, 2019 - ACS Publications
A novel series of 1-amino-2-substituted-5-piperidinyl-6,7,8,9-tertahydrothieno[2,3-c]isoquinolines (4a–e) was synthesized upon treatment of 4-cyano-1-piperidinyl-5,6,7,8-…
Number of citations: 12 pubs.acs.org

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